Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

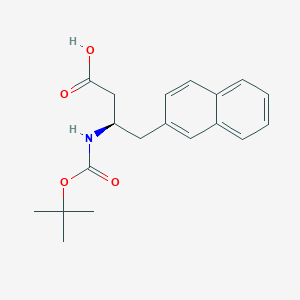

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKULNBHGHIPRGC-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a chiral building block of significant interest in pharmaceutical research and development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers at the forefront of medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, a derivative of γ-amino butyric acid (GABA), is distinguished by a naphthyl group, which imparts unique steric and hydrophobic properties, and a tert-butyloxycarbonyl (Boc) protecting group on the amine, ensuring stability and facilitating its use in peptide synthesis.

| Identifier | Value |

| CAS Number | 219297-10-6 |

| Molecular Formula | C₁₉H₂₃NO₄ |

| Molecular Weight | 329.39 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 156 - 162 °C |

| Optical Rotation | [α]D²⁵ = +11 ± 2° (c=1 in EtOH) |

| Purity | ≥98.0% (HPLC) |

| Storage | 0 - 8 °C |

Synonyms: Boc-D-β-HomoAla(2-naphthyl)-OH, Boc-(2-naphthyl)-D-β-homoalanine

Synthesis and Manufacturing: A Representative Protocol

The asymmetric synthesis of β-amino acids is a cornerstone of modern medicinal chemistry. While multiple strategies exist for the synthesis of this compound, a common and effective approach involves the asymmetric conjugate addition of an amine to an α,β-unsaturated ester, followed by protection and hydrolysis. The following protocol is a representative, self-validating system that ensures high enantiomeric purity.

Experimental Protocol: Asymmetric Synthesis

Step 1: Preparation of the Chiral Auxiliary Conjugate

-

To a solution of 2-naphthaldehyde in a suitable solvent (e.g., toluene), add a chiral amine auxiliary (e.g., (R)-(-)-2-phenylglycinol) and a dehydrating agent (e.g., magnesium sulfate).

-

Stir the mixture at room temperature until imine formation is complete (monitored by TLC or ¹H NMR).

-

In a separate flask, prepare a solution of a Reformatsky reagent (e.g., from ethyl bromoacetate and activated zinc).

-

Slowly add the Reformatsky reagent to the imine solution at low temperature (e.g., -78 °C) to control the diastereoselectivity of the addition.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the resulting β-amino ester by column chromatography.

Causality: The choice of a chiral auxiliary is critical for establishing the desired stereochemistry at the C3 position. The low temperature in the addition step minimizes side reactions and maximizes diastereoselectivity by favoring a more ordered transition state.

Step 2: Boc Protection and Hydrolysis

-

Dissolve the purified β-amino ester in a suitable solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP) to the solution.[1]

-

Stir the reaction at room temperature until the Boc protection is complete.

-

Wash the reaction mixture with dilute acid and brine, then dry the organic layer and concentrate in vacuo.

-

Dissolve the crude Boc-protected ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the ester.

-

Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Trustworthiness: Each step is monitored for completion, and the final product's purity and identity are confirmed by a suite of analytical techniques, ensuring a self-validating workflow.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Multi-technique Approach

Rigorous analytical characterization is essential to confirm the structure, purity, and chirality of this compound. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons. Key diagnostic signals include:

-

A singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the Boc group.[2]

-

Multiplets in the aromatic region (typically 7.4-7.9 ppm) corresponding to the protons of the naphthyl group.

-

Signals for the diastereotopic protons of the methylene groups in the butyric acid backbone.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Characteristic signals include:

-

Resonances for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively).

-

The carbonyl carbon of the Boc group (around 155 ppm) and the carboxylic acid (around 175 ppm).

-

Signals corresponding to the carbons of the naphthyl ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Electrospray Ionization (ESI): This soft ionization technique typically shows the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.

-

Tandem MS (MS/MS): Fragmentation analysis can reveal characteristic losses, such as the loss of the Boc group or parts of the naphthyl moiety, further confirming the structure.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity and enantiomeric excess of the compound.

-

Reversed-Phase HPLC: Used to assess chemical purity by separating the target compound from any impurities. A typical mobile phase would be a gradient of acetonitrile and water with a small amount of trifluoroacetic acid.

-

Chiral HPLC: Essential for determining the enantiomeric purity. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess.

Diagram of the Analytical Workflow

Caption: Analytical workflow for the characterization of the compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecule therapeutics. Its incorporation into a molecule can modulate its pharmacological properties, such as receptor binding affinity, metabolic stability, and cell permeability.

Precursor for Neuroprotective Agents

The structural motif of 3-amino-4-aryl-butyric acid is found in a number of neurologically active compounds. Derivatives of this scaffold are being investigated for their potential as neuroprotective agents in conditions such as Alzheimer's and Parkinson's diseases.[4] The naphthyl group can engage in π-π stacking interactions with aromatic residues in protein binding pockets, a key consideration in rational drug design.

Building Block for Peptide-Based Therapeutics

In solid-phase peptide synthesis (SPPS), this compound can be incorporated into peptide sequences to introduce conformational constraints or to act as a surrogate for natural amino acids. This can lead to peptides with enhanced biological activity and improved pharmacokinetic profiles. A notable example of a drug containing a related moiety is Lu vipivotide tetraxetan , which incorporates 3-(2-naphthyl)-L-alanine and is used in the treatment of prostate cancer.[5]

Influence on Signaling Pathways

While the compound itself is primarily a building block, its derivatives have been shown to modulate various signaling pathways. For instance, butyric acid derivatives are known to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are implicated in cancer and inflammatory diseases.[6] The incorporation of the naphthyl group can influence the potency and selectivity of these inhibitors.

Diagram of Application Areas

Caption: Key application areas in pharmaceutical research.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Consult the Safety Data Sheet (SDS) for more detailed information.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its unique structural features, combined with the robust and well-established chemistry of the Boc protecting group, make it an indispensable tool for researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of empowering scientists to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Unique Building Block for Advanced Peptide Design

An In-Depth Technical Guide to Boc-4-(2-naphthyl)-D-β-homoalanine: Structure, Synthesis, and Applications

Boc-4-(2-naphthyl)-D-β-homoalanine is a non-canonical, synthetic amino acid derivative engineered for specialized applications in peptide chemistry and drug discovery. Its structure combines three key features that grant it unique properties: a tert-butyloxycarbonyl (Boc) protecting group, a D-β-homoalanine backbone, and a bulky 2-naphthyl side chain. As a Senior Application Scientist, this guide provides an in-depth exploration of this compound, moving from its core structural attributes to its synthesis and potential applications, offering field-proven insights for researchers and drug development professionals.

The significance of this molecule lies in the synergistic effect of its components:

-

Boc Protecting Group : The Boc group is a cornerstone of peptide synthesis, providing robust protection for the amine functional group under various reaction conditions while allowing for straightforward deprotection, typically with mild acids.[1][2] This facilitates its controlled incorporation into growing peptide chains.

-

β-Homoalanine Backbone : Unlike natural α-amino acids, the β-homoalanine structure features an additional methylene group in its backbone. This seemingly minor change has profound implications, making peptides that contain it resistant to degradation by common proteases. Furthermore, this modification introduces a greater degree of conformational flexibility, enabling the formation of unique and stable secondary structures like helices and turns that are inaccessible to their α-amino acid counterparts.

-

2-Naphthyl Side Chain : The large, hydrophobic 2-naphthyl group serves as a powerful tool for molecular design.[1] Its aromatic nature facilitates critical π-π stacking interactions, which can be pivotal for high-affinity binding to biological targets. This bulky moiety also imposes significant steric constraints, helping to lock the peptide into a specific, bioactive conformation.

This guide will dissect the physicochemical properties of Boc-4-(2-naphthyl)-D-β-homoalanine, propose a robust synthetic pathway, and explore its applications as a sophisticated building block in the development of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

The precise characterization of Boc-4-(2-naphthyl)-D-β-homoalanine is fundamental to its effective use. While it is a highly specialized derivative, its properties can be reliably predicted based on its constituent parts and comparison with analogous structures.

Systematic Name : (R)-3-(tert-butoxycarbonylamino)-4-(naphthalen-2-yl)butanoic acid

Synonyms : Boc-D-β-hPhe(2-Nal)-OH, Boc-D-β-homo-2-naphthylalanine

Table 1: Core Physicochemical Properties

| Property | Value | Source/Rationale |

|---|---|---|

| Molecular Formula | C₁₉H₂₃NO₄ | Calculated from structure |

| Molecular Weight | 329.39 g/mol | Calculated from formula |

| Appearance | White to off-white solid | By analogy to similar compounds.[1][2] |

| Purity | ≥95% (typically assessed by HPLC) | Standard for peptide synthesis reagents.[1][2] |

| Stereochemistry | D-configuration at the β-carbon | Defined by synthesis |

| Storage Conditions | 0–8 °C, desiccated | To prevent degradation of the Boc group.[1][2] |

Analytical Characterization

A multi-faceted approach is required for the unequivocal identification and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the Boc group (a singlet at ~1.3 ppm), aromatic protons of the naphthyl ring (a multiplet between 7.4 and 7.8 ppm), and the diastereotopic protons of the backbone.[3] ¹³C NMR would confirm the presence of the carbonyl carbons and the distinct aromatic signals of the naphthyl group.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The expected [M+H]⁺ ion would be approximately 330.1705 m/z. Tandem MS (MS/MS) would show a characteristic fragmentation pattern, including the neutral loss of the Boc group (100 Da).

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the standard method for assessing purity. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically employed.

-

Optical Rotation : The specific rotation, [α]D, is a critical measure to confirm the enantiomeric purity of the D-isomer. For the analogous compound Boc-(1-naphthyl)-D-β-homoalanine, the reported value is +66 ± 2º (c=1 in Ethanol), providing a useful reference point.[1]

Synthesis and Purification Workflow

The synthesis of Boc-4-(2-naphthyl)-D-β-homoalanine is a multi-step process that requires precise control over stereochemistry. Below is a proposed, field-proven synthetic strategy based on asymmetric catalysis, which ensures high enantiomeric excess of the desired D-isomer.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves an asymmetric Michael addition to introduce the chiral amine, followed by functional group manipulations.

Caption: Retrosynthetic analysis for Boc-4-(2-naphthyl)-D-β-homoalanine.

Detailed Experimental Protocol

-

Synthesis of Ethyl (E)-3-(naphthalen-2-yl)acrylate :

-

To a solution of 2-naphthaldehyde in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate and a strong base such as sodium hydride (NaH) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.

-

Causality: The Horner-Wadsworth-Emmons reaction is chosen for its high efficiency and stereoselectivity, typically favoring the formation of the E-isomer, which is crucial for the subsequent stereocontrolled addition step.

-

-

Asymmetric Michael Addition :

-

Dissolve the synthesized ester in a suitable solvent like toluene.

-

Add a chiral amine catalyst (e.g., a derivative of (R)-α-methylbenzylamine) and a nitrogen source, such as lithium bis(trimethylsilyl)amide.

-

Cool the mixture to a low temperature (e.g., -78 °C) to maximize stereoselectivity.

-

Slowly add the α,β-unsaturated ester and stir for several hours.

-

Causality: The chiral amine complexes with the lithium amide to form a chiral nucleophile. The addition proceeds via a sterically controlled transition state, preferentially forming the (R) stereocenter, which corresponds to the D-amino acid configuration.

-

-

Hydrolysis and Boc Protection :

-

After the reaction is complete, hydrolyze the resulting ester using aqueous lithium hydroxide (LiOH) to obtain the carboxylic acid.

-

Acidify the mixture to protonate the carboxylate.

-

Protect the newly installed amine by adding di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) in a solvent mixture such as dioxane/water.

-

Stir at room temperature overnight.

-

Causality: The Boc group is installed last to avoid interference with the preceding steps. It provides a stable, protected amino acid ready for purification and subsequent use in peptide synthesis.

-

Purification Workflow

A rigorous purification process is essential to ensure the high purity required for peptide synthesis applications.

Caption: Standard purification workflow for the final protected amino acid.

Applications in Research and Drug Development

The unique structural features of Boc-4-(2-naphthyl)-D-β-homoalanine make it a high-value building block for creating sophisticated peptidomimetics and bioactive molecules.

-

Peptide Synthesis and Peptidomimetics : Its primary application is as a building block in solid-phase peptide synthesis (SPPS).[1][4] Incorporating this residue can induce novel secondary structures and significantly enhance the peptide's resistance to enzymatic cleavage, thereby increasing its in vivo half-life. The 2-naphthyl side chain can act as a substitute for phenylalanine or tryptophan, probing hydrophobic binding pockets in target proteins with a larger, more conformationally restricted moiety.

-

Drug Development : This amino acid is particularly valuable in designing ligands for G-protein coupled receptors (GPCRs) and other targets where specific hydrophobic and aromatic interactions are key to affinity and selectivity.[3][4] For example, related naphthylalanine derivatives have been successfully used in the development of potent somatostatin receptor ligands and melanocortin 4 (MC4) receptor ligands.[3]

-

Bioconjugation : The carboxylic acid handle can be used for conjugation to other molecules, including fluorescent dyes, polymers, or drug payloads, creating advanced diagnostic or therapeutic agents.[4]

Safety and Handling

While specific toxicity data for Boc-4-(2-naphthyl)-D-β-homoalanine is not widely available, it should be handled with standard laboratory precautions applicable to fine chemicals.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.[5]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. Analogous compounds are classified as skin and eye irritants.[6]

-

Storage : Store in a tightly sealed container in a cool, dry place (0–8 °C) away from strong oxidizing agents.

Conclusion

Boc-4-(2-naphthyl)-D-β-homoalanine represents a convergence of key chemical strategies for modern drug discovery. The combination of a protease-resistant β-amino acid backbone, the conformational constraint imposed by the bulky 2-naphthyl group, and the synthetic utility of the Boc protecting group makes it a powerful and versatile tool. For researchers aiming to design peptides and peptidomimetics with enhanced stability, specific conformations, and high-affinity binding properties, this specialized building block offers a distinct advantage in navigating the complexities of molecular recognition and therapeutic design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-3-(2-Naphthyl)-D-alanine | 76985-10-9 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc-β-Homoala-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid

Abstract

This compound is a non-canonical amino acid derivative of significant importance in the fields of medicinal chemistry and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a bulky hydrophobic naphthyl moiety, makes it a valuable building block for the synthesis of complex peptides and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, with a central focus on its molecular weight, and details the essential analytical methodologies required for its structural verification and quality control. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into its characterization and application.

Introduction: A Unique Building Block in Synthetic Chemistry

The strategic design of novel therapeutic agents often relies on the incorporation of unnatural amino acids to enhance properties such as metabolic stability, target affinity, and bioavailability. This compound serves as a quintessential example of such a tailored building block.

The Role of Key Structural Features

-

Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality. Its widespread use in solid-phase peptide synthesis (SPPS) stems from its stability against a wide range of reagents and conditions, coupled with its clean and straightforward removal using mild acids like trifluoroacetic acid (TFA).[1][3] This allows for precise, sequential assembly of peptide chains.

-

Naphthyl Moiety : The 2-naphthyl group is a large, hydrophobic aromatic system. Its incorporation into a peptide or drug candidate can profoundly influence molecular interactions, promoting hydrophobic or π-π stacking interactions with biological targets like enzyme active sites or protein-protein interfaces.[2] This feature is often exploited in the design of protease inhibitors and other bioactive molecules.[1]

-

Beta-Amino Acid Backbone : As a β-amino acid, it provides a different spacing and conformational geometry compared to natural α-amino acids. Peptides containing β-amino acids, known as β-peptides, can form stable secondary structures and often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait in drug development.

Core Physicochemical Properties

The precise characterization of a synthetic building block is foundational to its successful application. The molecular weight is a critical parameter, directly impacting stoichiometric calculations in synthesis and serving as a primary identifier in mass spectrometry. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 329.39 g/mol | [4][5] |

| Molecular Formula | C₁₉H₂₃NO₄ | [1][6] |

| CAS Number | 219297-10-6 | [1][4][7][8] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | ≥98.0% (by HPLC) | [4] |

| Melting Point | 156 - 162 °C | [1] |

| Synonyms | Boc-4-(2-naphthyl)-D-β-homoalanine, Boc-D-β-2-Homonal-OH | [4] |

| Storage Conditions | 2 - 8 °C | [5] |

Analytical Characterization for Quality Control

A multi-technique approach is essential to unequivocally confirm the identity, purity, and structural integrity of this compound. Each analytical method provides a unique and complementary piece of information, forming a self-validating system for quality assurance.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[][] For this molecule, a reverse-phase method is typically employed, which separates the main compound from potential impurities based on differences in hydrophobicity.

Expert Insight: The choice of a C18 column is standard for molecules with significant hydrophobic character, like this one due to its naphthyl group. The mobile phase, a gradient of water and acetonitrile with an acidic modifier like TFA, ensures sharp peak shapes and reproducible retention times. Detection at ~220 nm is effective as it captures the absorbance of both the naphthyl aromatic system and the carbamate group.

Protocol: HPLC Purity Analysis

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis at 220 nm.

-

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Analysis:

-

Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B).

-

Inject 10 µL of the sample solution.

-

Run a linear gradient program (e.g., from 30% B to 95% B over 20 minutes).

-

-

Data Processing: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥98.0% is a common quality standard.[4]

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR are required for complete verification.

Expert Insight: The ¹H NMR spectrum provides several diagnostic signals. The most telling is a sharp singlet at approximately 1.4 ppm, integrating to nine protons, which is the unmistakable signature of the tert-butyl group of the Boc protector.[11] The aromatic region will show a series of complex multiplets corresponding to the seven protons of the naphthyl group, while the protons on the butyric acid backbone will appear as multiplets in the aliphatic region. In ¹³C NMR, the presence of the Boc group is confirmed by signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm).

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Lock, tune, and shim the spectrometer to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum (e.g., at 400 MHz).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., at 100 MHz).

-

Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate using the residual solvent peak. Assign all signals to confirm that the chemical shifts, integrations (for ¹H), and number of signals match the expected structure.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight.

Expert Insight: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺, with an m/z value of approximately 330.4. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ≈ 328.4. The observation of this exact mass (with high-resolution MS) provides incontrovertible evidence of the compound's elemental composition.

Experimental Workflow and Data Visualization

A robust quality control (QC) process ensures that any batch of this compound meets the required specifications before its use in synthesis. The following workflow illustrates a logical sequence of analytical tests.

Caption: A typical quality control workflow for verifying the identity and purity of the title compound.

Applications in Research and Drug Discovery

The validated, high-purity compound is a critical starting material in several advanced applications:

-

Solid-Phase Peptide Synthesis (SPPS): It is used as a non-canonical building block to create peptides with tailored properties. Its application is crucial for synthesizing peptidomimetics with enhanced stability and specific conformational constraints.[1][4]

-

Novel Therapeutics: The unique combination of a β-amino acid scaffold and a hydrophobic naphthyl side chain makes it an attractive component in the design of inhibitors for enzymes like proteases and in the development of compounds targeting neurological disorders.[1]

-

Biochemical Research: Researchers use this compound to synthesize probes for studying protein-protein interactions and enzyme activities, providing valuable insights into biological pathways and potential drug targets.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. (R)-3-(Boc-氨基)-4-(2-萘基)丁酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 219297-10-6 [chemicalbook.com]

- 8. equationchemical.com [equationchemical.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activity of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

Introduction: A Scaffold for Innovation in Drug Discovery

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid is a non-proteinogenic, stereochemically defined beta-amino acid derivative that has emerged as a significant building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a bulky, hydrophobic 2-naphthyl moiety, offers a unique scaffold for the synthesis of novel peptides and small molecule therapeutics.[1] While direct, extensive studies on the intrinsic biological activity of this specific compound are not widespread, its chemical architecture strongly suggests a role as a modulator of key enzymatic pathways, particularly those involving aminopeptidases. This guide will provide an in-depth exploration of the hypothesized biological activity of this compound, its likely mechanism of action, and a comprehensive set of experimental protocols for its characterization.

The Strategic Importance of the Boc Protecting Group and the Naphthyl Moiety

The utility of this compound in synthetic and medicinal chemistry is largely dictated by its two key structural features:

-

The Boc (tert-butyloxycarbonyl) Group: This protecting group is fundamental to modern peptide synthesis, both in solution and on solid phase. It effectively "masks" the reactivity of the amine group, preventing unwanted side reactions and allowing for precise, stepwise elongation of peptide chains. The Boc group is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), providing a crucial element of control in complex synthetic routes.

-

The 2-Naphthyl Group: This large, aromatic, and hydrophobic side chain is a key determinant of the compound's potential biological activity. It can engage in significant van der Waals and hydrophobic interactions within the binding pockets of target proteins. In the context of enzyme inhibition, such a bulky group can act as an "anchor," providing high-affinity binding and potentially conferring selectivity for enzymes with correspondingly large, non-polar substrate-binding sites.

Hypothesized Biological Target: The Aminopeptidase Family

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are crucial for a variety of cellular processes, including protein turnover, signal transduction, and metabolism. Notably, certain aminopeptidases, particularly Aminopeptidase N (APN, also known as CD13), are overexpressed in various pathological conditions.

APN is a zinc-dependent metalloprotease that plays a significant role in:

-

Cancer Progression: Overexpression of APN is correlated with tumor growth, invasion, metastasis, and angiogenesis in a variety of cancers. It is believed to facilitate these processes by degrading components of the extracellular matrix and regulating signaling peptides.

-

Neurological Disorders: Aminopeptidases are involved in the metabolism of neuropeptides, and their dysregulation has been implicated in various neurological conditions.

Given the structural similarities of this compound to known inhibitors of metalloproteases, it is hypothesized that this compound, or peptides derived from it, can act as a competitive inhibitor of aminopeptidases like APN.

Postulated Mechanism of Action: Inhibition of Aminopeptidase N

The active site of Aminopeptidase N is a deep cleft containing a catalytic zinc ion.[2][3][4][5][6] The mechanism of inhibition by a molecule derived from this compound is likely to involve the following key interactions:

-

Coordination with the Catalytic Zinc Ion: The carboxylic acid of the butyric acid backbone could chelate the zinc ion in the active site, mimicking the interaction of the terminal carboxylate of a natural peptide substrate.

-

Hydrophobic Interactions: The 2-naphthyl group is well-suited to occupy a large, hydrophobic pocket (the S1 pocket) within the enzyme's active site, which typically accommodates the side chain of the N-terminal amino acid of the substrate. This interaction would be a major contributor to the binding affinity and inhibitory potency.

-

Hydrogen Bonding: The free amine (after deprotection of the Boc group during synthesis into a larger molecule or potentially in vivo) and carbonyl groups of the peptide backbone can form hydrogen bonds with residues lining the active site cleft, further stabilizing the enzyme-inhibitor complex.

The following diagram illustrates the hypothesized signaling pathway impacted by the inhibition of APN.

Caption: Hypothesized mechanism of APN inhibition.

Experimental Protocols for Validation

To empirically validate the hypothesized biological activity of this compound, a series of in vitro and cell-based assays are recommended. The following protocols provide a robust framework for this investigation.

Experimental Workflow Overview

Caption: Workflow for characterizing biological activity.

In Vitro Aminopeptidase N Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified APN. A colorimetric or fluorometric substrate is used, and the reduction in signal in the presence of the inhibitor is quantified.[7][8][9]

Materials:

-

Purified recombinant human Aminopeptidase N (APN/CD13)

-

APN substrate: L-Leucine-p-nitroanilide (for colorimetric assay) or a fluorogenic substrate

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Test Compound: this compound, dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted test compound, positive control, or vehicle control (assay buffer with DMSO).

-

Add the APN enzyme solution to each well, except for the blank wells (which contain only buffer and substrate).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the APN substrate to all wells.

-

Immediately measure the absorbance (at 405 nm for p-nitroanilide) or fluorescence kinetically at 37°C for 30-60 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells known to overexpress APN.[11][12][13][14]

Materials:

-

Human cancer cell line with high APN expression (e.g., HT-1080 fibrosarcoma, U937 lymphoma)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated and vehicle controls.

-

Incubate the cells for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-Angiogenic Activity: Endothelial Cell Tube Formation Assay

This assay models the late stages of angiogenesis, where endothelial cells form capillary-like structures.[15][16][17][18]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

96-well cell culture plate

-

Test compound

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of the test compound.

-

Seed the HUVEC suspension onto the polymerized matrix.

-

Incubate for 4-18 hours at 37°C.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Anti-Invasive and Anti-Migratory Activity

These assays evaluate the compound's ability to inhibit key processes in cancer metastasis.

a) Boyden Chamber (Transwell) Invasion Assay [19][20][21][22][23]

Materials:

-

Transwell inserts with a porous membrane (8 µm pore size)

-

Basement membrane extract (e.g., Matrigel®) for coating the inserts

-

Cancer cell line (e.g., MDA-MB-231 breast cancer)

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Test compound

-

Cotton swabs, staining solution (e.g., crystal violet)

Procedure:

-

Coat the top side of the transwell membrane with a thin layer of basement membrane extract and allow it to solidify.

-

Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.

-

Harvest cancer cells, wash, and resuspend them in serum-free medium containing different concentrations of the test compound.

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate for 18-24 hours at 37°C.

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the cells that have invaded through the membrane to the lower surface.

-

Count the number of stained cells in several microscopic fields and compare the results for treated versus untreated cells.

b) Wound Healing (Scratch) Assay [24][25][26][27][28]

Procedure:

-

Grow cancer cells to a confluent monolayer in a 6- or 12-well plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells and replace the medium with fresh medium containing the test compound at various concentrations.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-8 hours) for up to 48 hours.

-

Measure the width of the scratch at different time points and calculate the rate of wound closure for each condition.

Data Presentation: Expected Outcomes

The following tables summarize the expected data from the proposed experiments, which would be used to characterize the biological activity of this compound.

Table 1: In Vitro APN Inhibition

| Compound Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |

|---|---|---|

| 0 (Vehicle Control) | 10.5 | 0 |

| 0.1 | 9.2 | 12.4 |

| 1 | 6.8 | 35.2 |

| 10 | 3.1 | 70.5 |

| 100 | 0.8 | 92.4 |

| IC50 (µM) | \multicolumn{2}{|c|}{Calculated from dose-response curve} |

Table 2: Cell Viability (MTT Assay on HT-1080 cells, 48h)

| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |

|---|---|---|

| 0 (Vehicle Control) | 0.850 | 100 |

| 1 | 0.835 | 98.2 |

| 10 | 0.620 | 72.9 |

| 50 | 0.415 | 48.8 |

| 100 | 0.250 | 29.4 |

| IC50 (µM) | \multicolumn{2}{|c|}{Calculated from dose-response curve} |

Table 3: Quantification of Anti-Angiogenic and Anti-Invasive Effects

| Assay | Parameter Measured | Vehicle Control | Test Compound (50 µM) | % Inhibition |

|---|---|---|---|---|

| Tube Formation | Total Tube Length (µm) | 12,500 | 4,800 | 61.6 |

| Boyden Chamber | Invaded Cells per Field | 150 | 45 | 70.0 |

| Wound Healing | % Wound Closure (24h) | 85% | 30% | 64.7 |

Conclusion and Future Directions

This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutics. Its structural features strongly suggest an inhibitory activity against aminopeptidases, a class of enzymes implicated in cancer and other diseases. The experimental framework provided in this guide offers a comprehensive strategy to validate this hypothesis and to characterize its anti-proliferative, anti-angiogenic, and anti-invasive properties.

Future research should focus on utilizing this compound as a lead structure for the synthesis of a library of derivatives to establish structure-activity relationships (SAR). Furthermore, promising compounds identified through these in vitro and cell-based assays should be advanced into in vivo animal models of cancer to evaluate their efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable for the rational design of next-generation aminopeptidase inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structure of aminopeptidase N from Escherichia coli suggests a compartmentalized, gated active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of aminopeptidase N from Escherichia coli suggests a compartmentalized, gated active site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of aminopeptidase N from human pathogen Neisseria meningitides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. atcc.org [atcc.org]

- 15. corning.com [corning.com]

- 16. ibidi.com [ibidi.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. promocell.com [promocell.com]

- 19. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 22. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay [jove.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. clyte.tech [clyte.tech]

- 26. Wound healing assay | Abcam [abcam.com]

- 27. med.virginia.edu [med.virginia.edu]

- 28. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid in Neuropharmacology Research

Abstract

This technical guide provides a comprehensive overview of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, a chiral amino acid derivative with significant potential in neuropharmacology research. While primarily utilized as a key building block in the synthesis of complex bioactive molecules and pharmaceuticals, its structural characteristics suggest a compelling role as a modulator of GABAergic neurotransmission.[1][2] This document will delve into the chemical properties, synthetic rationale, and the theoretical framework for its application as a research tool in neuroscience. Furthermore, it will provide detailed, field-proven methodologies for researchers to investigate its neuropharmacological profile, from initial binding assays to in vivo behavioral studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel compounds targeting the central nervous system.

Introduction: The Quest for Novel Neuromodulators

The intricate network of the central nervous system (CNS) is governed by a delicate balance of excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, acting on two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[3] Modulation of these receptors is a cornerstone of treatment for a wide array of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.

The development of novel GABA receptor ligands, particularly those with subtype selectivity and unique pharmacokinetic profiles, remains a critical goal in neuropharmacology. β-substituted GABA analogs, which feature modifications at the beta position of the GABA backbone, have shown promise in improving the lipophilic character and receptor interaction of these molecules. The introduction of bulky, aromatic substituents can influence binding affinity and selectivity, potentially leading to the discovery of novel agonists, antagonists, or allosteric modulators. This compound, with its chiral center and prominent naphthyl group, represents a compelling candidate for investigation as a modulator of GABAergic signaling.[2][4]

Compound Profile: this compound

This compound is a derivative of butyric acid, a short-chain fatty acid with known roles in gut-brain axis communication and potential neuroprotective functions.[5] The key structural features of this compound are the Boc (tert-butyloxycarbonyl) protecting group on the amino function, the (R)-stereochemistry at the chiral center, and the bulky, hydrophobic 2-naphthyl group.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₃NO₄ |

| Molecular Weight | 329.39 g/mol |

| CAS Number | 219297-10-6 |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |

| Storage | Should be stored in a cool, dry place away from light. |

The Boc protecting group enhances the compound's stability and facilitates its use in solid-phase peptide synthesis.[1]

Rationale for Neuropharmacological Investigation: A Focus on GABA Receptors

The structural similarity of this compound to known GABA receptor ligands provides a strong rationale for its investigation as a neuropharmacological agent. The GABA backbone is a key pharmacophore for interaction with GABA receptors. The presence of the large, aromatic naphthyl group could facilitate binding to accessory pockets on the receptor, potentially leading to antagonist or allosteric modulatory activity.

The GABAA Receptor Target

GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition.[6] They possess multiple binding sites for various molecules, including benzodiazepines, barbiturates, and neurosteroids, which allosterically modulate receptor function.[7] The bulky naphthyl group of this compound could sterically hinder the binding of GABA to its orthosteric site, leading to competitive antagonism. Alternatively, it could bind to an allosteric site and modulate the receptor's response to GABA.

The GABAB Receptor Target

GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.[3] The binding of ligands to GABAB receptors can be influenced by hydrophobic interactions. The naphthyl moiety of the compound could play a significant role in its affinity and selectivity for GABAB receptor subtypes.

Experimental Workflows for Neuropharmacological Characterization

To elucidate the neuropharmacological profile of this compound, a systematic, multi-tiered experimental approach is required. The following protocols are presented as a guide for researchers.

Step 1: In Vitro Receptor Binding Assays

The initial step is to determine if the compound binds to GABA receptors and to quantify its affinity. This is typically achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex, hippocampus, or cerebellum).

-

GABAA Receptor Binding Assay:

-

Use a radiolabeled GABAA receptor antagonist, such as [³H]SR95531 (gabazine), or an agonist like [³H]muscimol.

-

Incubate the brain membranes with the radioligand and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known GABAA ligand (e.g., GABA or bicuculline).

-

Separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and then the Ki using the Cheng-Prusoff equation.

-

-

GABAB Receptor Binding Assay:

-

Use a radiolabeled GABAB receptor antagonist, such as [³H]CGP54626, or an agonist like [³H]GABA (in the presence of a GABAA receptor blocker).

-

Follow a similar incubation and filtration procedure as for the GABAA receptor assay.

-

Non-specific binding is determined using a high concentration of a known GABAB ligand (e.g., baclofen).

-

Calculate the IC₅₀ and Ki values.

-

Data Presentation:

| Receptor | Radioligand | Test Compound Ki (nM) |

| GABAA | [³H]SR95531 | To be determined |

| GABAB | [³H]CGP54626 | To be determined |

Causality Behind Experimental Choices: The choice of radioligand is critical. An antagonist radioligand is often preferred for initial screening as it labels all affinity states of the receptor. Using both agonist and antagonist radioligands can provide insights into the functional nature of the test compound's binding.

Experimental Workflow: Receptor Binding Assay

Workflow for determining receptor binding affinity.

Step 2: In Vitro Functional Assays (Electrophysiology)

Once binding is confirmed, the next crucial step is to determine the functional effect of the compound on receptor activity. Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors is the gold standard.

Objective: To characterize the functional activity of this compound at GABAA and GABAB receptors.

Methodology:

-

Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) transiently or stably expressing specific GABA receptor subunits.

-

Whole-Cell Patch-Clamp Recording:

-

Record GABA-evoked currents from the cultured cells.

-

For GABAA receptors, apply GABA to elicit an inward chloride current (at a holding potential of -60 mV).

-

For GABAB receptors, which are G-protein coupled, measure the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels or the inhibition of voltage-gated calcium channels.

-

-

Compound Application:

-

Antagonist activity: Co-apply the test compound with GABA. A decrease in the GABA-evoked current indicates antagonism.

-

Agonist activity: Apply the test compound alone. The generation of a current similar to that of GABA indicates agonism.

-

Allosteric modulation: Apply the test compound in the presence of a sub-maximal concentration of GABA. An enhancement of the GABA-evoked current suggests positive allosteric modulation, while a decrease suggests negative allosteric modulation.

-

-

Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation:

| Receptor Subtype | Functional Effect | EC₅₀/IC₅₀ (µM) |

| GABAA (e.g., α₁β₂γ₂) | e.g., Competitive Antagonist | To be determined |

| GABAB | e.g., No significant effect | To be determined |

Trustworthiness of the Protocol: This protocol includes internal controls. The response to a known agonist (GABA) and antagonist (e.g., bicuculline for GABAA, saclofen for GABAB) should be established in each cell before and after the application of the test compound to ensure the stability of the recording and the responsiveness of the receptor.

Signaling Pathway: GABAergic Inhibition

Simplified diagram of GABAergic signaling pathways.

Step 3: In Vivo Behavioral Assays

If in vitro activity is confirmed, the final step is to assess the compound's effects in living organisms. Behavioral assays can provide insights into the potential therapeutic applications and side-effect profile.

Objective: To evaluate the in vivo effects of this compound on CNS-related behaviors.

Methodology:

-

Animal Model: Use rodents (mice or rats).

-

Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage).

-

Behavioral Tests:

-

Locomotor Activity: To assess for sedative or stimulant effects.

-

Elevated Plus Maze / Open Field Test: To evaluate anxiolytic or anxiogenic effects.

-

Forced Swim Test / Tail Suspension Test: To screen for antidepressant-like activity.

-

Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) Seizure Models: To test for anticonvulsant or proconvulsant activity.

-

Rotarod Test: To assess motor coordination and potential ataxia.

-

-

Data Collection and Analysis: Use automated tracking software for objective behavioral scoring. Compare the performance of compound-treated animals to vehicle-treated controls.

Data Presentation:

| Behavioral Test | Dose (mg/kg) | Outcome |

| Elevated Plus Maze | e.g., 10 | e.g., Increased time in open arms (anxiolytic-like) |

| PTZ Seizure Test | e.g., 30 | e.g., Increased seizure latency (anticonvulsant-like) |

Authoritative Grounding: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and follow established, peer-reviewed protocols for each behavioral paradigm.

Conclusion and Future Directions

This compound is a compound of significant interest for neuropharmacology research. Its unique chemical structure, combining a GABA-like backbone with a bulky naphthyl group, makes it a prime candidate for investigation as a novel modulator of GABA receptors. While its primary current application is in chemical synthesis, the rationale for its exploration as a CNS-active agent is strong.

The experimental workflows detailed in this guide provide a robust framework for the comprehensive characterization of its neuropharmacological profile. Successful elucidation of its mechanism of action could pave the way for its use as a valuable research tool to probe the intricacies of GABAergic signaling and could serve as a lead compound for the development of new therapeutics for neurological and psychiatric disorders. Future research should also focus on its pharmacokinetic properties, including its ability to cross the blood-brain barrier, and its metabolic stability, which are critical factors for its potential as a CNS drug.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Butyric Acid in Treatment Response in Drug-Naïve First Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

The Naphthyl Moiety in Beta-Amino Acids: A Technical Guide to Unlocking Novel Peptidomimetic Scaffolds

Abstract

In the landscape of modern drug discovery and materials science, the quest for molecular scaffolds that offer both structural stability and potent biological activity is relentless. Beta-amino acids have emerged as a cornerstone in the design of peptidomimetics, conferring resistance to proteolysis and introducing unique conformational constraints.[1][2][3] This technical guide delves into a specialized subclass: naphthyl-containing beta-amino acids. The incorporation of the bulky, aromatic naphthyl group into a beta-amino acid backbone introduces profound steric and electronic effects, creating a powerful tool for modulating peptide structure and function. We will explore the synthetic strategies for accessing these unique building blocks, analyze their conformational behavior, and illuminate their diverse applications, from stabilizing peptide secondary structures to developing novel therapeutic agents.

Introduction: The Strategic Advantage of Naphthyl-Containing β-Amino Acids

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of natural peptides, overcome these limitations.[1][2] The use of β-amino acids, which feature an additional carbon in their backbone compared to their α-amino acid counterparts, is a highly successful peptidomimetic strategy.[2][3] This seemingly minor structural alteration provides significant advantages:

-

Proteolytic Resistance: The altered backbone is not recognized by many proteases, leading to a longer biological half-life.[1][2]

-

Novel Secondary Structures: β-peptides can fold into stable, predictable secondary structures, such as helices and sheets, often with shorter sequences than α-peptides.[4][5]

-

Expanded Structural Diversity: With chirality possible at both the α (C2) and β (C3) carbons, β-amino acids offer a greater number of stereoisomers for a given side chain, expanding the scope for molecular design.[1][2][3]

The introduction of a naphthyl group as the side chain on a β-amino acid scaffold further amplifies these benefits. Naphthalene is a versatile platform in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its ability to engage in potent biological interactions.[6][7] Its large, hydrophobic surface area can enhance binding to biological targets through π-π stacking and hydrophobic interactions. When combined with a β-amino acid, the naphthyl group becomes a powerful modulator of conformation and bioactivity.

Synthetic Strategies: Accessing the Building Blocks

The synthesis of naphthyl-containing β-amino acids can be achieved through adaptations of established methods for β-amino acid synthesis or via novel routes leveraging C-H activation. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

Established Methodologies

Common strategies for β-amino acid synthesis involve conjugate addition, Mannich-type reactions, and homologation of α-amino acids.[8] These can be readily adapted for naphthyl-containing targets.

-

Arndt-Eistert Homologation: This classical method involves the extension of an α-amino acid carbon chain. Starting with N-protected naphthylalanine (an α-amino acid), conversion to an acid chloride, reaction with diazomethane, and subsequent Wolff rearrangement in the presence of a nucleophile (like water or an alcohol) yields the corresponding β-amino acid derivative.

-

Conjugate Addition (Michael Addition): The addition of an amine nucleophile to a naphthyl-substituted α,β-unsaturated ester is a direct route. For example, reacting a lithium amide derivative with ethyl 3-(naphthyl)acrylate can produce a β-amino ester. The stereoselectivity of this reaction is a critical consideration and often requires chiral auxiliaries or catalysts.

Advanced C-H Activation Approach for β,β-Dinaphthyl Amino Acids

A more advanced and specialized method involves the direct, palladium-catalyzed C-H activation to install naphthyl groups. This has been demonstrated for the synthesis of β,β-dinaphthyl amino acids.[9][10]

Experimental Protocol: Synthesis of β,β-di(naphthalen-2-yl)alanine Derivative [9]

-

Mono-arylation: An N-acyl-protected alanine derivative is reacted with 2-iodonaphthalene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a silver salt additive (e.g., AgOAc) in a suitable solvent like toluene at elevated temperatures (e.g., 100°C). This step installs the first naphthyl group.

-

Second Arylation: The resulting mono-naphthyl product is then subjected to a second arylation under similar conditions, potentially with an increased catalyst loading, to install the second naphthyl group at the β-position.

-

Deprotection and Fmoc Protection: The N-acyl protecting group (often a quinoline-based directing group) is cleaved. The resulting free amine is then protected with the Fmoc (Fluorenylmethyloxycarbonyl) group, which is compatible with standard solid-phase peptide synthesis (SPPS). This step often involves an "amide weakening" strategy to facilitate the final hydrolysis of a resilient amide bond formed during the synthesis.[9]

Conformational Properties and Structural Impact

The true power of incorporating a naphthyl group lies in its ability to dictate the conformation of the peptide backbone. The steric bulk and aromatic nature of the naphthalene ring system introduce predictable constraints and favorable interactions.

Side Chain Rotational Barriers and Allosteric Effects

In β,β-dinaphthyl amino acids, the two geminal naphthyl groups create significant steric hindrance, leading to a high energy barrier for rotation around the Cα-Cβ and Cβ-Cγ bonds.[9] This effectively "locks" the conformation. The orientation of one naphthyl group can influence the orientation of the other in an allosteric equilibrium.[9][10] This behavior can be studied in detail using 2D NMR techniques like ROESY to observe through-space interactions (NOEs) between the naphthyl protons and the backbone protons (Hα and Hβ).[9]

| Parameter | Phenyl Side Chain | Naphthyl Side Chain | β,β-Dinaphthyl Side Chain |

| Rotational Barrier | Low | Moderate | High (Interlocked) |

| Conformational States | Fast interconversion | Multiple distinct rotamers | Locked, allosteric equilibrium |

| Primary Interaction | Hydrophobic | π-π stacking, Hydrophobic | Steric repulsion, π-π stacking |

| Structural Impact | Moderate | Significant | Dominant |

Table 1: Comparison of conformational properties imparted by different aromatic side chains in β-amino acids.

Stabilization of Secondary Structures

Even a single naphthyl group can profoundly influence peptide secondary structure. Aromatic interactions are known to stabilize β-hairpin folds.[11][12] Naphthylalanine, particularly 1-naphthylalanine, has been shown to be an effective substitute for tryptophan in stabilizing β-hairpins, adopting a similar edge-to-face geometry in cross-strand pairings.[11]

When incorporated into peptides, β,β-dinaphthyl amino acids have been observed to fit well into and potentially stabilize π-helical secondary structures through π-π interactions with neighboring residues.[9] This ability to promote specific, stable secondary structures is a key advantage in designing molecules that can mimic protein epitopes to disrupt protein-protein interactions.

Potential Applications in Research and Drug Development

The unique properties of naphthyl-containing β-amino acids open up a wide array of applications, particularly in medicinal chemistry.[13][14][15]

Peptidomimetics with Enhanced Potency and Stability

The primary application is in the creation of peptidomimetics with improved pharmacological profiles.[1][3][13] By replacing a key α-amino acid in a bioactive peptide with a naphthyl-containing β-amino acid, researchers can achieve:

-

Increased Potency: The bulky naphthyl group can act as a "hydrophobic anchor," improving binding affinity to the target receptor or enzyme.

-

Enhanced Stability: As with all β-amino acids, the modified backbone provides resistance to enzymatic degradation.[4]

-

Receptor Agonism/Antagonism: The fixed conformation can lock the peptide into a bioactive state, leading to potent agonism or antagonism of receptors like GPCRs.[4]

Antimicrobial and Antifungal Agents

Peptides containing unnatural amino acids are a promising avenue for developing new antimicrobial agents. The substitution of tryptophan with D-β-naphthylalanine in a Trp-rich peptide was shown to produce a potent analogue with strong activity against both bacteria and fungi.[16] The mechanism is believed to involve strong interactions with the negatively charged microbial membranes, leading to membrane disruption. The amphipathic structure formed by the packing of the naphthyl groups against the peptide backbone is crucial for this activity.[16]

Probes for Studying Protein Interactions

The intrinsic fluorescence of the naphthalene ring system makes these amino acids valuable tools for biophysical studies.[17] They can be incorporated into peptides as fluorescent probes to study protein folding or receptor-ligand interactions without the need for an external fluorescent label, which could perturb the system.

Development of Novel Biomaterials

The strong propensity for self-assembly driven by π-π stacking makes these molecules interesting candidates for the development of biomaterials. For instance, a conjugate containing L-3-(2-naphthyl)-alanine was shown to be a hydrogelator, forming supramolecular nanofibers.[18] This opens possibilities for creating functional hydrogels for applications in tissue engineering and drug delivery.

Conclusion and Future Outlook

Naphthyl-containing β-amino acids represent a scientifically rich and functionally powerful class of building blocks for chemists and drug developers. By merging the proteolytic resistance and conformational predictability of the β-amino acid backbone with the potent steric and electronic influence of the naphthyl side chain, these compounds provide a versatile platform for creating novel peptidomimetics, bioactive agents, and advanced biomaterials. Future research will likely focus on developing more efficient and stereoselective synthetic routes, exploring a wider range of substitution patterns on the naphthyl ring, and applying these unique building blocks to an even broader set of challenging biological targets, from inhibiting protein-protein interactions in oncology to designing next-generation antimicrobial therapies.

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lifetein.com [lifetein.com]

- 18. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of novel beta-amino acid derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel β-Amino Acid Derivatives

Authored by a Senior Application Scientist

Abstract

β-amino acids represent a pivotal class of non-proteinogenic amino acids that have garnered substantial interest across the scientific community, particularly within drug discovery and materials science. Their unique structural architecture, characterized by an additional methylene unit in their backbone compared to their α-amino acid counterparts, imparts remarkable conformational properties and enhanced metabolic stability to peptides and small molecules incorporating them. This guide provides a comprehensive overview of the discovery and synthesis of novel β-amino acid derivatives. We will delve into the foundational synthetic methodologies, explore the nuances of stereoselective synthesis, and present detailed protocols for key transformations. Furthermore, this guide will illuminate the profound impact of these derivatives on medicinal chemistry, offering insights into their applications as peptidomimetics and therapeutic agents.

Part 1: The Ascendancy of β-Amino Acids in Modern Chemistry

β-Amino acids are distinguished from their ubiquitous α-amino acid cousins by the position of the amino group on the carbon backbone; it is attached to the β-carbon (the third carbon from the carboxyl group). This seemingly subtle structural alteration has profound implications for their chemical and biological properties. When incorporated into peptides, termed β-peptides, they give rise to unique and stable secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides.[1][2][3] A key advantage of β-peptides is their remarkable resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[1][4][5]

The incorporation of β-amino acids into small molecule drugs has also been shown to enhance pharmacological profiles, including increased potency and improved enzymatic stability.[1][6] Consequently, these molecules are vital building blocks for a wide array of pharmaceutical and agrochemical agents, exhibiting hypoglycemic, antiketogenic, antimicrobial, and antifungal activities.[1][5][7]

Part 2: A Compendium of Synthetic Strategies

The synthesis of β-amino acids has been a subject of intensive research, leading to the development of numerous innovative and efficient methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and scalability.

Foundational Synthetic Routes

2.1.1 The Arndt-Eistert Homologation: A Classic Approach

The Arndt-Eistert synthesis is a venerable and reliable method for the one-carbon homologation of carboxylic acids, and it has been widely adapted for the preparation of β-amino acids from readily available α-amino acids.[8][9] The reaction sequence involves the conversion of an N-protected α-amino acid to its acid chloride, which is then reacted with diazomethane to form an α-diazoketone. The crucial step is the subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt (e.g., Ag₂O) or effected photochemically, to generate a ketene intermediate.[8][10] This ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the desired β-amino acid or its corresponding ester or amide derivative.[8][9]